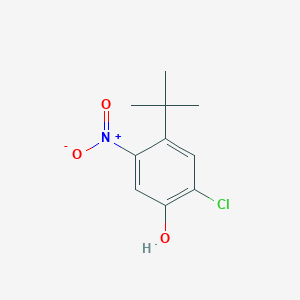

4-Tert-butyl-2-chloro-5-nitro-phenol

Description

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

4-tert-butyl-2-chloro-5-nitrophenol |

InChI |

InChI=1S/C10H12ClNO3/c1-10(2,3)6-4-7(11)9(13)5-8(6)12(14)15/h4-5,13H,1-3H3 |

InChI Key |

OUYLTEFMPYJVCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Tert-butyl-2-nitro-phenol (CAS 3279-07-0)

Structural Differences :

- Substituents : Nitro group at position 2 (vs. chlorine in the target compound) and tert-butyl at position 4.

- Molecular Formula: C₁₀H₁₃NO₃ (vs. C₁₀H₁₂ClNO₃ for the target compound).

Key Findings :

- Applications : Used as a "miscellaneous intermediate," suggesting roles in organic synthesis or industrial processes .

Comparison: The absence of chlorine in position 2 reduces electrophilicity compared to the target compound. The nitro group’s position (2 vs.

5-Amino-4-tert-butyl-2-chloro-phenol (CAS 873055-61-9)

Structural Differences :

- Substituents: Amino group at position 5 (vs. nitro in the target compound).

- Molecular Formula: C₁₀H₁₄ClNO (vs. C₁₀H₁₂ClNO₃).

Key Findings :

- Electronic Effects: The amino group is electron-donating, reducing phenol acidity compared to the nitro-substituted target compound.

- Physicochemical Data : Molecular weight = 199.68 g/mol; LogP = 3.51, indicating moderate lipophilicity .

Comparison: The amino group enhances nucleophilicity, making this compound more reactive in substitution reactions. In contrast, the nitro group in the target compound would stabilize negative charges, increasing acidity and resistance to oxidation.

2-(Tert-butyl)-4-chloro-5-fluorophenol (CAS 1850312-18-3)

Structural Differences :

- Substituents : Fluorine at position 5 (vs. nitro) and tert-butyl at position 2 (vs. 4 in the target compound).

- Molecular Formula: C₁₀H₁₂ClFO (vs. C₁₀H₁₂ClNO₃).

Key Findings :

- Electrophilicity : Fluorine’s electron-withdrawing nature is weaker than nitro, leading to lower acidity than the target compound.

Comparison :

The tert-butyl group’s position (2 vs. 4) introduces steric effects that may hinder interactions in enzymatic or catalytic systems.

5-(4-Tert-butylphenyl)-2-methoxyphenol (CAS 1261955-28-5)

Structural Differences :

- Substituents : Methoxy group at position 2 (vs. chlorine) and a 4-tert-butylphenyl group at position 5.

- Molecular Formula: C₁₇H₂₀O₂ (vs. C₁₀H₁₂ClNO₃).

Key Findings :

- LogP : 4.37, indicating high lipophilicity due to the aromatic tert-butylphenyl group .

- Applications : Likely used in polymer stabilization or antioxidant formulations.

Comparison: The methoxy group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, reducing acidity.

Research Implications and Gaps

- Enzymatic Interactions : and highlight how tert-butyl-containing antioxidants (e.g., BHA) induce glutathione S-transferases and epoxide hydratases, suggesting that the tert-butyl group in the target compound may influence enzyme interactions .

- Hazard Data: While 4-tert-butyl-2-nitro-phenol has documented safety protocols, analogous hazards (e.g., toxicity, reactivity) for the target compound require further study .

- Synthetic Utility : The nitro and chlorine groups in the target compound may enhance its utility in electrophilic aromatic substitution or as a precursor in pharmaceutical synthesis.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts .

- Final product purity (>98%) can be achieved by recrystallization in ethanol/water mixtures .

How can NMR and IR spectroscopy confirm the structural integrity of this compound?

Level: Basic

Answer:

- ¹H NMR :

- Aromatic protons: Doublets/triplets in the δ 7.0–8.5 ppm range, split due to substituents.

- tert-Butyl group: Singlet at δ 1.3 ppm (9H).

- ¹³C NMR :

- Nitro-substituted carbon: Deshielded signal near δ 150 ppm.

- Chlorine-adjacent carbon: δ 125–130 ppm.

- IR :

- O–H stretch (phenolic): Broad peak ~3200 cm⁻¹.

- Nitro group: Asymmetric/symmetric stretches at 1520 cm⁻¹ and 1340 cm⁻¹.

- C–Cl stretch: 550–650 cm⁻¹.

Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures spectral consistency .

What stability challenges arise when storing this compound, and how can they be mitigated?

Level: Advanced

Answer:

Key Stability Issues :

- Photodegradation : Nitro groups are light-sensitive. Store in amber glass under inert gas (N₂/Ar) .

- Moisture Sensitivity : Hygroscopicity may lead to hydrolysis. Use desiccants (silica gel) in storage containers.

- Thermal Decomposition : Avoid temperatures >40°C; DSC analysis can determine decomposition onset .

Q. Validation :

- Periodic HPLC analysis to monitor purity.

- Accelerated stability studies (40°C/75% RH for 6 months) predict long-term behavior .

How do substituents (tert-butyl, chloro, nitro) influence reactivity in nucleophilic aromatic substitution (NAS)?

Level: Advanced

Answer:

- Nitro Group : Strong electron-withdrawing meta-director. Activates the ring for NAS at positions ortho and para to itself.

- Chloro Group : Moderately deactivating but ortho/para-directing. Competes with nitro for directing effects.

- tert-Butyl Group : Steric hindrance reduces accessibility to the 4-position, favoring reactions at the 2- or 6-positions.

Q. Experimental Design :

- Kinetic studies using varying nucleophiles (e.g., amines, alkoxides) under controlled pH.

- DFT calculations to map electron density and predict regioselectivity .

What analytical methods quantify trace impurities, and how are they validated?

Level: Advanced

Answer:

Methods :

Q. Validation Parameters :

- Linearity : R² ≥ 0.99 over 50–150% of target concentration.

- Precision : %RSD < 2% for repeatability.

- Accuracy : Spike recovery 98–102% .

What safety protocols are critical when handling this compound?

Level: Basic

Answer:

Hazards :

Q. Protocols :

- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Emergency : Eye wash/shower accessible; Chemtrec contact (1-800-424-9300) for exposure incidents .

How can computational modeling predict the biological activity of this compound?

Level: Advanced

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes) using AutoDock Vina. Focus on H-bonding (phenolic -OH) and hydrophobic interactions (tert-butyl).

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogues .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., nitro group hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.